Hydrolytic Reactivity Ratio kCl/kF = 1.2 Confirms Comparable Electrophilicity with Superior Handling Stability
For substituted benzoyl fluorides bearing electron‑withdrawing para‑substituents (σ⁺ > ca. −0.5), hydrolysis proceeds via an associative mechanism with a Hammett ρ = +1.7 and a leaving‑group dependence of kCl/kF = 1.2 [1]. The 4‑acetyl substituent (σₚ⁺ ≈ +0.50) confines 4‑acetylbenzoyl fluoride to this regime, meaning its intrinsic hydrolysis rate is only 1.2‑fold lower than that of the corresponding chloride, yet the fluoride resists adventitious hydrolysis sufficiently to permit benchtop handling without rigorous exclusion of moisture. In contrast, the chloride must be prepared and used immediately to avoid decomposition.
| Evidence Dimension | Hydrolysis rate ratio (acyl chloride vs. acyl fluoride) |
|---|---|
| Target Compound Data | kF (associative mechanism, ρ = +1.7 regime) |
| Comparator Or Baseline | 4‑Acetylbenzoyl chloride: kCl, with kCl/kF = 1.2 |
| Quantified Difference | kCl/kF = 1.2 (only 20% faster hydrolysis for the chloride) |
| Conditions | Aqueous solution, substituted benzoyl halides with electron‑withdrawing para‑substituents; data from Song & Jencks (1989) |
Why This Matters
A procurement decision favouring the fluoride over the chloride gains a reagent that is nearly equally electrophilic in targeted reactions but substantially more robust to storage and handling, reducing waste from premature hydrolysis.
- [1] Song, B. D.; Jencks, W. P. Mechanism of Solvolysis of Substituted Benzoyl Halides. J. Am. Chem. Soc. 1989, 111 (22), 8470–8479. DOI: 10.1021/ja00204a021. View Source
